1-Iodo-4-(4-(trifluoromethoxy)phenoxy)benzene is a complex organic compound with the molecular formula and a molecular weight of 380.1 g/mol. This compound features a trifluoromethoxy group, which significantly influences its chemical properties and reactivity. The IUPAC name for this compound is 1-iodo-4-(4-(trifluoromethoxy)phenoxy)benzene, and it is cataloged under CAS number 873203-37-3.
1-Iodo-4-(4-(trifluoromethoxy)phenoxy)benzene belongs to the class of organoiodine compounds, specifically halogenated aromatic compounds. It is characterized by the presence of iodine and trifluoromethoxy substituents on a biphenyl structure, making it relevant in studies related to medicinal chemistry and materials science.
The synthesis of 1-iodo-4-(4-(trifluoromethoxy)phenoxy)benzene typically involves several methods, including:
In one reported synthesis, the compound was prepared from 1-bromo-4-(4-(trifluoromethoxy)phenoxy)benzene using standard procedures that yield high purity (up to 92%) through careful control of reaction conditions .
The molecular structure of 1-iodo-4-(4-(trifluoromethoxy)phenoxy)benzene consists of two aromatic rings connected by an ether linkage, with an iodine atom and a trifluoromethoxy group attached to the aromatic systems. The structural representation can be visualized using its SMILES notation: FC(F)(F)OC1=CC=C(OC2=CC=C(I)C=C2)C=C1
.
The compound participates in various chemical reactions due to its electrophilic nature:
In synthetic protocols, the use of copper(I) iodide as a catalyst has been noted to enhance yields in coupling reactions involving iodoaromatic compounds .
The mechanism of action for reactions involving 1-iodo-4-(4-(trifluoromethoxy)phenoxy)benzene typically involves:
Experimental data suggests that electron-withdrawing groups like trifluoromethoxy enhance the electrophilicity of the iodine center, making it more reactive towards nucleophiles .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy confirm structural integrity and purity .
1-Iodo-4-(4-(trifluoromethoxy)phenoxy)benzene serves multiple roles in scientific research:
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.: